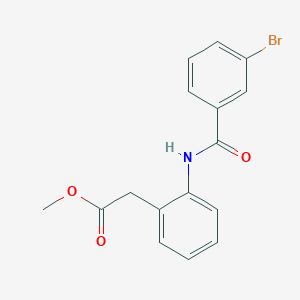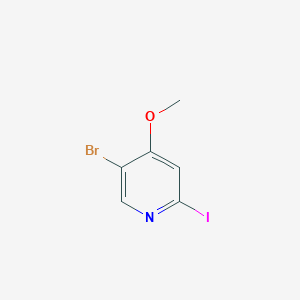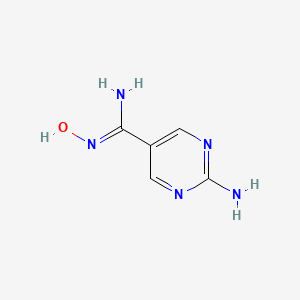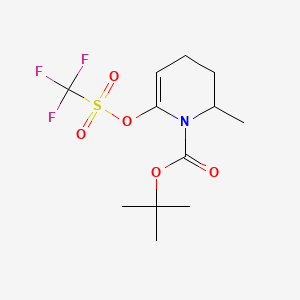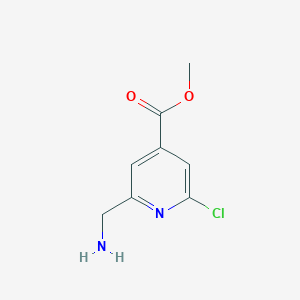
Methyl 2-(aminomethyl)-6-chloroisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(aminomethyl)-6-chloroisonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a methyl ester group, an aminomethyl group, and a chlorine atom attached to the isonicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminomethyl)-6-chloroisonicotinate typically involves the following steps:
Starting Material: The synthesis begins with 6-chloronicotinic acid.
Esterification: The 6-chloronicotinic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 6-chloronicotinate.
Aminomethylation: The methyl 6-chloronicotinate is then subjected to aminomethylation using formaldehyde and ammonia or a primary amine under basic conditions to introduce the aminomethyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 2-(aminomethyl)-6-chloroisonicotinate undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is frequently used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted isonicotinates.
科学的研究の応用
Methyl 2-(aminomethyl)-6-chloroisonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 2-(aminomethyl)-6-chloroisonicotinate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl 2-(aminomethyl)-isonicotinate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 6-chloroisonicotinate: Lacks the aminomethyl group, which may reduce its potential for forming hydrogen bonds.
2-(Aminomethyl)-6-chloronicotinic acid: Contains a carboxylic acid group instead of a methyl ester, which can influence its solubility and reactivity.
Uniqueness
Methyl 2-(aminomethyl)-6-chloroisonicotinate is unique due to the presence of both the aminomethyl and chlorine groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical transformations and interactions, making it a versatile compound for various applications.
特性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
methyl 2-(aminomethyl)-6-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-8(12)5-2-6(4-10)11-7(9)3-5/h2-3H,4,10H2,1H3 |
InChIキー |
XCETYZYXBAHTLV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


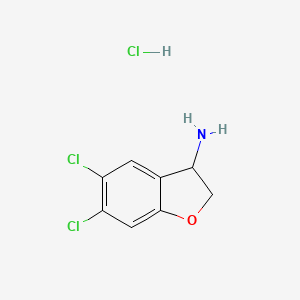
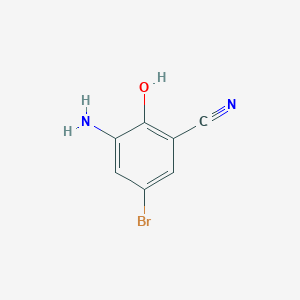

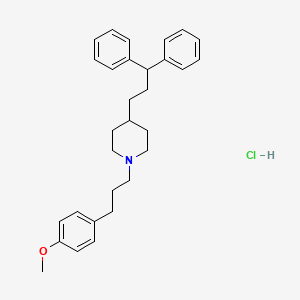
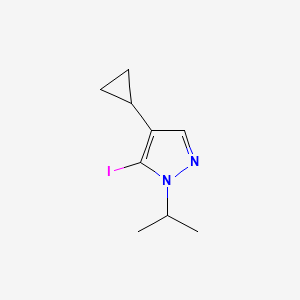
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13922829.png)
![8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B13922837.png)
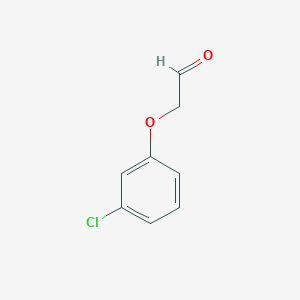
![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)
